molecular formula C16H20N4O3S2 B3492846 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B3492846
M. Wt: 380.5 g/mol
InChI Key: NKCCDXILJGGSDB-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide: is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects . The piperidinylsulfonyl group may enhance the compound’s binding affinity to its targets, contributing to its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide is unique due to the presence of the piperidinylsulfonyl group, which is not commonly found in other thiadiazole derivatives. This group may confer additional biological activity and specificity, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-2-14-18-19-16(24-14)17-15(21)12-7-6-8-13(11-12)25(22,23)20-9-4-3-5-10-20/h6-8,11H,2-5,9-10H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCCDXILJGGSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide
Reactant of Route 3
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide
Reactant of Route 5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide

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